



# Application Notes and Protocols for Citrate Synthesis of Gold Nanoparticles

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Compound of Interest		
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This document provides a detailed protocol for the synthesis of **gold** nanoparticles (AuNPs) using the citrate reduction method, a widely utilized technique known for its simplicity and reliability. The protocol is based on the foundational work of Turkevich and Frens, which involves the reduction of a **gold** salt, typically hydrogen tetrachloroaurate (HAuCl<sub>4</sub>), by a weak reducing agent, trisodium citrate.[1][2] In this reaction, trisodium citrate serves a dual role as both the reducing agent and a capping agent, which electrostatically stabilizes the nanoparticles and prevents their aggregation.[3][4]

The size of the synthesized AuNPs can be controlled by modulating the ratio of citrate to **gold**, with a higher citrate concentration generally leading to smaller nanoparticles.[3] The formation of AuNPs is visually indicated by a characteristic color change of the solution from a pale yellow to a deep ruby red, which arises from the surface plasmon resonance of the nanoparticles.[5] [6]

## **Quantitative Data Summary**

The following table summarizes key quantitative parameters from various established protocols for the citrate synthesis of **gold** nanoparticles. This allows for easy comparison of different reaction conditions and their outcomes.

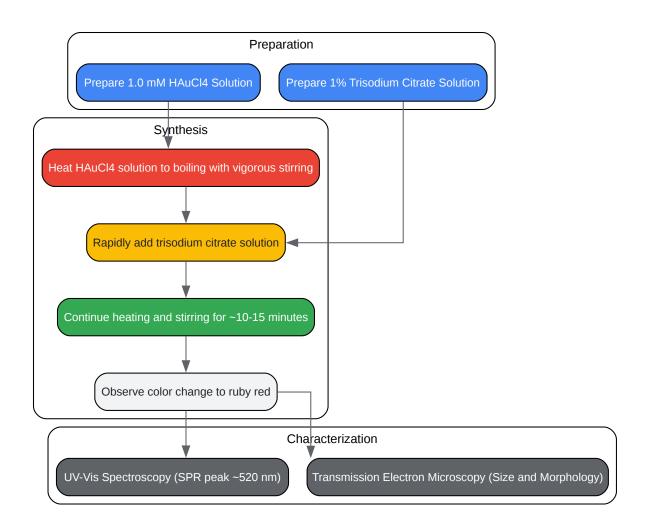


Parameter	Protocol 1	Protocol 2	Protocol 3
Gold Precursor	Hydrogen Tetrachloroaurate (HAuCl4)	Hydrogen Tetrachloroaurate (HAuCl4)	Gold(III) Chloride Trihydrate
Gold Concentration	1.0 mM[7]	0.25 mM[8]	1 mM (final concentration 0.125 mM)
Citrate Solution	1% Trisodium Citrate[7]	2.5 mM Trisodium Citrate[8]	0.1% w/v Trisodium Citrate
Volume of Gold Sol.	20 mL[7]	35 mL[8]	12.5 mL (of 1 mM stock) in a final volume of 100 mL
Volume of Citrate Sol.	2 mL[7]	35 mL[8]	3 - 10 mL
Reaction Temperature	Boiling (~100 °C)[7]	75 °C[8]	100 °C
Stirring Rate	Rapid stirring	Stirring	250 rpm
Reaction Time	~10 minutes[7]	Not specified	15 minutes
Resulting NP Size	~10-20 nm	~15 nm[8]	Varies with citrate volume
Visual Observation	Solution turns deep red[7]	Not specified	Not specified

# **Experimental Workflow Diagram**

The following diagram illustrates the key steps in the citrate synthesis of **gold** nanoparticles.





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Caption: Workflow for the citrate synthesis of **gold** nanoparticles.

## **Detailed Experimental Protocol**

This protocol is a standard method for the synthesis of citrate-capped **gold** nanoparticles.

Materials:



- Hydrogen tetrachloroaurate (HAuCl<sub>4</sub>·3H<sub>2</sub>O)
- Trisodium citrate dihydrate (Na₃C<sub>6</sub>H<sub>5</sub>O<sub>7</sub>·2H<sub>2</sub>O)
- Deionized water
- 50 mL and 100 mL Erlenmeyer flasks or beakers
- Graduated cylinders
- Magnetic stir bar
- · Stirring hot plate
- Condenser (optional, to prevent volume loss)[9][10]

#### Procedure:

- Glassware Preparation: Thoroughly clean all glassware with aqua regia (a mixture of nitric acid and hydrochloric acid in a 1:3 molar ratio) and rinse extensively with deionized water to remove any impurities that could interfere with the synthesis.
- Solution Preparation:
  - Prepare a 1.0 mM solution of HAuCl<sub>4</sub> by dissolving the appropriate amount of HAuCl<sub>4</sub>·3H<sub>2</sub>O in deionized water. Store this solution in a dark bottle as it is light-sensitive.
  - Prepare a 1% (w/v) solution of trisodium citrate by dissolving 1 g of trisodium citrate dihydrate in 100 mL of deionized water. It is recommended to use a freshly prepared solution for best results.[7]
- Reaction Setup:
  - Place 20 mL of the 1.0 mM HAuCl<sub>4</sub> solution into a 50 mL Erlenmeyer flask containing a magnetic stir bar.[7]
  - Place the flask on a stirring hot plate and bring the solution to a rolling boil under vigorous stirring.[7] If a condenser is used, attach it to the flask to maintain a constant volume.[9]



10

### · Nanoparticle Synthesis:

- Once the HAuCl<sub>4</sub> solution is boiling, rapidly inject 2 mL of the 1% trisodium citrate solution into the flask while maintaining vigorous stirring.[7]
- The solution will initially turn a grayish or bluish color, indicating the nucleation of gold nanoparticles.[11]
- Continue heating and stirring the solution. The color will gradually change to a stable, deep ruby red, which signifies the formation of spherical **gold** nanoparticles.[5][11] This color change should occur within approximately 10-15 minutes.

#### Cooling and Storage:

- After the color has stabilized, remove the flask from the heat and continue stirring until it has cooled to room temperature.
- Store the resulting gold nanoparticle colloidal solution at 4°C in a dark container for longterm stability.

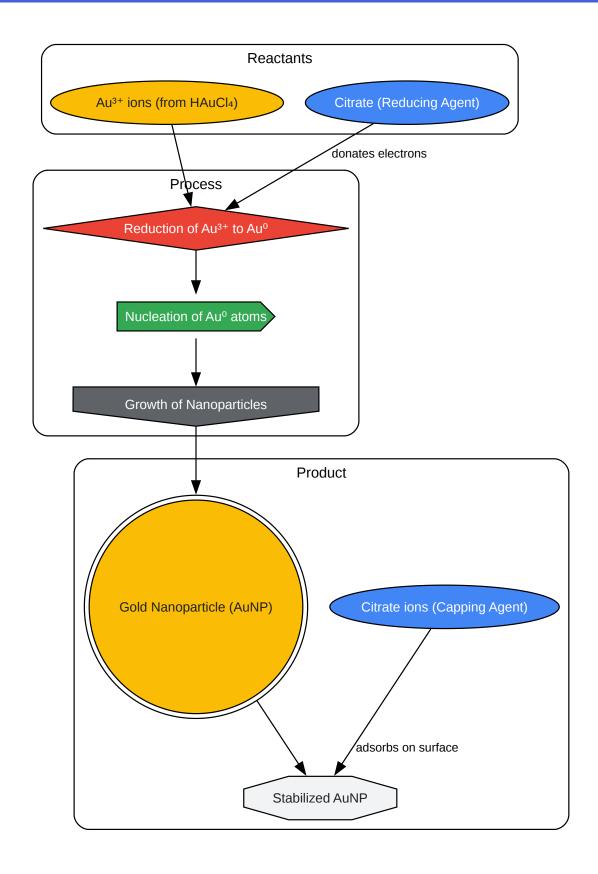
#### Characterization:

- UV-Visible Spectroscopy: The formation and stability of the **gold** nanoparticles can be
  confirmed by measuring the surface plasmon resonance (SPR) peak using a UV-Vis
  spectrophotometer. For spherical **gold** nanoparticles in the 10-20 nm range, a characteristic
  SPR peak should be observed at approximately 520 nm.
- Transmission Electron Microscopy (TEM): TEM is used to visualize the nanoparticles and determine their size, shape, and size distribution.

### **Signaling Pathway Diagram**

The following diagram illustrates the chemical transformation and stabilization process during the citrate synthesis of **gold** nanoparticles.





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Caption: Chemical pathway of **gold** nanoparticle synthesis via citrate reduction.



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